molecular formula C11H20O2 B11753598 (E)-tert-Butyl hept-2-enoate CAS No. 129488-82-0

(E)-tert-Butyl hept-2-enoate

Cat. No.: B11753598
CAS No.: 129488-82-0
M. Wt: 184.27 g/mol
InChI Key: XLGVILSEPNPWLX-CMDGGOBGSA-N
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Description

(E)-tert-Butyl hept-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from hept-2-enoic acid and tert-butanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-tert-Butyl hept-2-enoate can be synthesized through the esterification of hept-2-enoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Hept-2-enoic acid+tert-ButanolAcid Catalyst(E)-tert-Butyl hept-2-enoate+Water\text{Hept-2-enoic acid} + \text{tert-Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Hept-2-enoic acid+tert-ButanolAcid Catalyst​(E)-tert-Butyl hept-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl hept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hept-2-enoic acid, while reduction could produce hept-2-en-1-ol.

Scientific Research Applications

(E)-tert-Butyl hept-2-enoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as a building block in the synthesis of bioactive molecules and drug candidates.

    Industry: The compound is utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl hept-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hept-2-enoic acid and tert-butanol. The hydrolysis reaction is typically catalyzed by esterases or other hydrolytic enzymes. The released hept-2-enoic acid can further participate in various metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl hept-2-enoate: Similar in structure but with a butyl group instead of a tert-butyl group.

    Hept-2-enoic acid: The parent acid from which (E)-tert-Butyl hept-2-enoate is derived.

    tert-Butyl acetate: Another ester with a tert-butyl group but derived from acetic acid.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability in various chemical reactions.

Properties

CAS No.

129488-82-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl (E)-hept-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-6-7-8-9-10(12)13-11(2,3)4/h8-9H,5-7H2,1-4H3/b9-8+

InChI Key

XLGVILSEPNPWLX-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

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